molecular formula C6H12N4 B13994358 1,4-Cyclohexanedione,1,4-dihydrazone CAS No. 68882-60-0

1,4-Cyclohexanedione,1,4-dihydrazone

Cat. No.: B13994358
CAS No.: 68882-60-0
M. Wt: 140.19 g/mol
InChI Key: FJSMSVBMHCBOCC-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione,1,4-dihydrazone is an organic compound with the molecular formula C6H12N4 It is a derivative of 1,4-cyclohexanedione, where the carbonyl groups are replaced by hydrazone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanedione,1,4-dihydrazone can be synthesized through the reaction of 1,4-cyclohexanedione with hydrazine. The reaction typically involves mixing 1,4-cyclohexanedione with an excess of hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedione,1,4-dihydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives such as diketones.

    Reduction: Amine derivatives.

    Substitution: Substituted hydrazones.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedione,1,4-dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of hydrazone groups allows for specific interactions with metal ions and other electrophiles, making it valuable in various chemical and biological contexts .

Properties

CAS No.

68882-60-0

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(4-hydrazinylidenecyclohexylidene)hydrazine

InChI

InChI=1S/C6H12N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,7-8H2

InChI Key

FJSMSVBMHCBOCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN)CCC1=NN

Origin of Product

United States

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